molecular formula C7H17O3P B13765096 Isobutyl (2-hydroxyethyl)methylphosphinate CAS No. 53314-61-7

Isobutyl (2-hydroxyethyl)methylphosphinate

Cat. No.: B13765096
CAS No.: 53314-61-7
M. Wt: 180.18 g/mol
InChI Key: UDQBLBPJVKUWET-UHFFFAOYSA-N
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Description

Isobutyl (2-hydroxyethyl)methylphosphinate: is an organophosphorus compound with the molecular formula C7H17O3P and a molar mass of 180.18 g/mol . This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and a hydroxyl group, along with an isobutyl group and a 2-hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-hydroxyethyl)methylphosphinate typically involves the reaction of isobutyl alcohol with methylphosphinic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutyl (2-hydroxyethyl)methylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of isobutyl (2-hydroxyethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • Isobutyl (2-hydroxyethyl)phosphonate
  • Isobutyl (2-hydroxyethyl)phosphine oxide
  • Isobutyl (2-hydroxyethyl)phosphine

Comparison: Isobutyl (2-hydroxyethyl)methylphosphinate is unique due to its specific phosphinate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, phosphonates and phosphine oxides have different oxidation states and reactivity profiles, making this compound particularly valuable in specific applications .

Properties

CAS No.

53314-61-7

Molecular Formula

C7H17O3P

Molecular Weight

180.18 g/mol

IUPAC Name

2-[methyl(2-methylpropoxy)phosphoryl]ethanol

InChI

InChI=1S/C7H17O3P/c1-7(2)6-10-11(3,9)5-4-8/h7-8H,4-6H2,1-3H3

InChI Key

UDQBLBPJVKUWET-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(C)CCO

Origin of Product

United States

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